molecular formula C18H28N4O2P2S B4313589 O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE

O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE

Cat. No.: B4313589
M. Wt: 426.5 g/mol
InChI Key: SWLYCCMUTQNGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenium is a novel synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a central carbon atom bonded to two nitrogen atoms and two oxygen atoms. This compound has garnered interest due to its potential reactivity and stability under various conditions.

Properties

IUPAC Name

N-[bis(dimethylamino)-diphenoxyphosphinothioylimino-λ5-phosphanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2P2S/c1-20(2)25(21(3)4,22(5)6)19-26(27,23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLYCCMUTQNGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=NP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Xenium can be synthesized through a multi-step process involving the following key steps:

    Formation of the Central Carbon-Nitrogen Bond: The initial step involves the reaction of a carbon-containing precursor with a nitrogen source under high temperature and pressure conditions.

    Addition of Oxygen Atoms: The intermediate product is then subjected to an oxidation reaction using a strong oxidizing agent such as potassium permanganate or hydrogen peroxide.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure Xenium.

Industrial Production Methods

In an industrial setting, Xenium can be produced using a continuous flow reactor, which allows for precise control of reaction conditions and efficient scaling up of the production process. The use of catalysts such as platinum or palladium can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Xenium undergoes various types of chemical reactions, including:

    Oxidation: Xenium can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Xenium can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and ozone.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens, alkyl halides, and nucleophiles such as hydroxide or cyanide ions.

Major Products

    Oxidation: Higher oxidation state compounds such as Xenium dioxide.

    Reduction: Reduced forms such as Xenium hydride.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Xenium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique reactivity.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

Xenium exerts its effects through various molecular mechanisms, including:

    Binding to Enzymes: Xenium can bind to the active sites of enzymes, inhibiting their activity.

    Interaction with Cellular Pathways: It can modulate cellular signaling pathways, leading to changes in cellular functions.

    Reactive Intermediates: Xenium can form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Xenium can be compared with other similar compounds such as:

    Nitrogen Oxides: Similar in structure but differ in reactivity and stability.

    Organic Peroxides: Share some oxidative properties but have different applications.

    Amines: Contain nitrogen atoms but differ in their overall molecular structure and reactivity.

Xenium stands out due to its unique combination of nitrogen and oxygen atoms bonded to a central carbon atom, which imparts distinct chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE
Reactant of Route 2
O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.